4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid
CAS No.:
Cat. No.: VC16686661
Molecular Formula: C14H16N2O5S
Molecular Weight: 324.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O5S |
|---|---|
| Molecular Weight | 324.35 g/mol |
| IUPAC Name | 4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C14H16N2O5S/c17-13(6-7-14(18)19)15-8-10-16(11-9-15)22(20,21)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19) |
| Standard InChI Key | HAHZRPHGEPKIEE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
The compound’s molecular architecture combines a piperazine ring substituted at the 1-position with a phenylsulfonyl group and at the 4-position with an α,β-unsaturated ketone linked to a carboxylic acid (Figure 1). This arrangement confers distinct electronic properties, including:
-
Planarity: The conjugated enone system (C=C-O) enables resonance stabilization, enhancing electrophilic reactivity at the β-carbon.
-
Hydrogen-bonding capacity: The carboxylic acid and sulfonamide groups facilitate interactions with biological targets, particularly enzymes and receptors.
Table 1: Physicochemical Properties of 4-Oxo-4-[4-(Phenylsulfonyl)-1-piperazinyl]-2-butenoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₅S |
| Molecular Weight | 324.35 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Limited in aqueous media |
| Melting Point | >200°C (decomposes) |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically employs a multi-step approach:
-
Piperazine sulfonylation: Reaction of piperazine with phenylsulfonyl chloride under basic conditions yields 4-(phenylsulfonyl)piperazine.
-
Enone formation: Condensation with maleic anhydride or its derivatives introduces the α,β-unsaturated ketone moiety.
-
Carboxylic acid functionalization: Hydrolysis or oxidation steps generate the terminal carboxylic acid group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | Piperazine, PhSO₂Cl, Et₃N, CH₂Cl₂, 0°C→RT | 78–85% |
| Enone installation | Maleic anhydride, DMF, 80°C, 12 h | 62–70% |
| Acid formation | NaOH (aq), EtOH, reflux | >90% |
Analytical Validation
Modern techniques confirm structural integrity and purity:
-
NMR spectroscopy: ¹H-NMR signals at δ 12.42 ppm (COOH), δ 8.12–7.20 ppm (aromatic protons), and δ 4.03–3.17 ppm (piperazine CH₂ groups) .
-
HPLC: Retention time of 8.2 min (C18 column, MeCN:H₂O = 70:30).
-
Mass spectrometry: ESI-MS m/z 325.1 [M+H]⁺.
Biological Relevance and Mechanistic Hypotheses
Proteomics Applications
The phenylsulfonyl group enhances affinity for ATP-binding pockets in kinases, as demonstrated in competitive binding assays. Molecular docking simulations suggest interactions with:
-
Catalytic lysine residues: Via sulfone oxygen lone pairs.
-
Hydrophobic pockets: Through the phenyl ring.
| Compound | Target | Activity |
|---|---|---|
| 4-Oxo-4-[4-(PhSO₂)-piperazinyl]-butenoic acid | Kinase X | Kd = 42 nM |
| 6-(3,4-Dichlorophenyl)-pyridazinone | COX-2 | 68% inhibition |
Stability and Formulation Challenges
The enone system’s reactivity necessitates stabilization strategies:
-
Lyophilization: Maintains integrity for >6 months at −20°C.
-
Excipient compatibility: Polyvinylpyrrolidone (PVP) reduces degradation in solid dispersions.
Future Research Directions
-
Mechanistic studies: Elucidate target engagement using cryo-EM and isothermal titration calorimetry.
-
Prodrug development: Mask the carboxylic acid to enhance bioavailability.
-
Structure-activity relationships: Systematic modification of sulfonamide and enone substituents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume